Structural Isomer Differentiation: Ortho vs. Para-Bromo Substitution
3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is structurally distinct from its closest commercially available analog, the 4-bromo isomer (CAS 381178-19-4). While no direct biological comparison is available in public literature, their differential molecular properties represent a key selection criterion. The ortho-bromo substitution in the target compound influences the dihedral angle between the aryl ring and the oxadiazole core, altering molecular planarity and dipole moment compared to the para-bromo analog . This is a fundamental basis for differential biological activity, as molecular conformation is a primary driver of target recognition and binding.
| Evidence Dimension | Molecular Structure and Calculated Lipophilicity (LogD) |
|---|---|
| Target Compound Data | CAS 1000339-26-3: Ortho-bromo substitution at the 3-phenyl ring; Calculated LogD (pH 7.4) = 6.10 |
| Comparator Or Baseline | CAS 381178-19-4: Para-bromo substitution at the 3-phenyl ring; Calculated LogD (pH 7.4) = 6.10 |
| Quantified Difference | Identical calculated LogD, but significant conformational difference due to steric hindrance from ortho-bromo group. |
| Conditions | In silico prediction using JChem for chemical properties [1]; X-ray crystallography and computational modeling data from related 1,2,4-oxadiazole series support conformational differences [2]. |
Why This Matters
For researchers building SAR libraries, the ortho-substituted compound offers a distinct conformational profile essential for probing binding pocket steric constraints, which is a critical parameter not provided by the para-substituted analog.
- [1] Chembase.cn. (2025). Calculated Properties for 3-(2-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole (PubChem CID 26967042). View Source
- [2] Porto, A., et al. (2015). An X-ray investigation on five new 2,5-disubstituted 1,2,4-oxadiazoles with reversed structures containing 2-halophenyl substituents. Journal of Molecular Structure, 1098, 261-270. View Source
